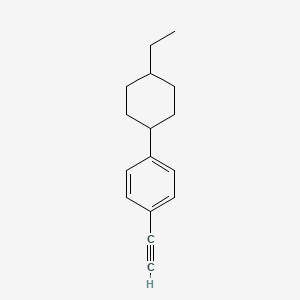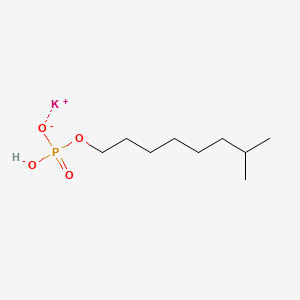
Potassium isononyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium isononyl hydrogen phosphate is an organophosphate compound that combines the properties of potassium salts and organic phosphate esters. It is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium isononyl hydrogen phosphate can be synthesized through the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful addition of isononyl alcohol to phosphoric acid, followed by the gradual introduction of potassium hydroxide. The reaction mixture is then purified through filtration and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium isononyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into isononyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Neutralization: The compound can be neutralized by acids to form the corresponding potassium salts.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Esterification: Alcohols, acidic catalysts.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Hydrolysis: Isononyl alcohol and potassium phosphate.
Esterification: Various esters depending on the alcohol used.
Neutralization: Corresponding potassium salts.
Aplicaciones Científicas De Investigación
Potassium isononyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of potassium isononyl hydrogen phosphate involves its ability to interact with various molecular targets. In biochemical systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular signaling and energy transfer. The compound’s hydrophobic isononyl group allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium dihydrogen phosphate
- Potassium hydrogen phosphate
- Sodium isononyl hydrogen phosphate
Comparison
Potassium isononyl hydrogen phosphate is unique due to its combination of a hydrophobic isononyl group and a hydrophilic phosphate group. This dual nature allows it to function in both aqueous and non-aqueous environments, making it more versatile than similar compounds like potassium dihydrogen phosphate and potassium hydrogen phosphate, which are primarily hydrophilic. Sodium isononyl hydrogen phosphate shares similar properties but differs in its cation, which can affect its solubility and reactivity.
Propiedades
Número CAS |
94247-19-5 |
|---|---|
Fórmula molecular |
C9H20KO4P |
Peso molecular |
262.32 g/mol |
Nombre IUPAC |
potassium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.K/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |
Clave InChI |
IWNTXDCWOFGELB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCOP(=O)(O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


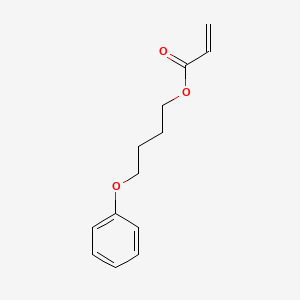
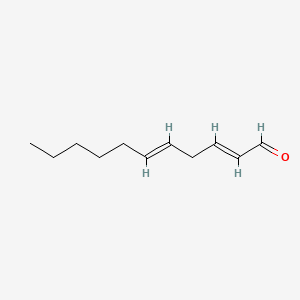
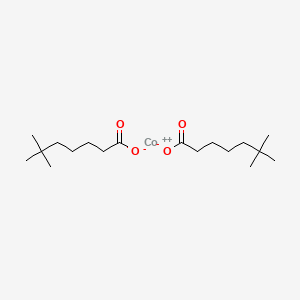
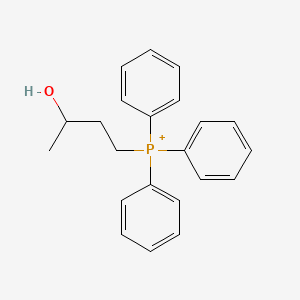
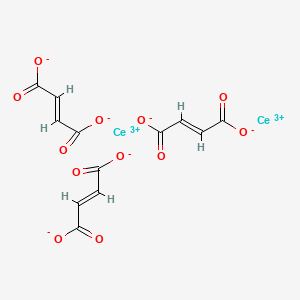
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
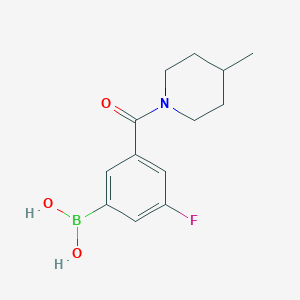
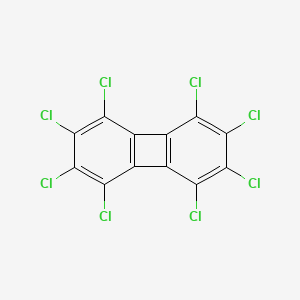
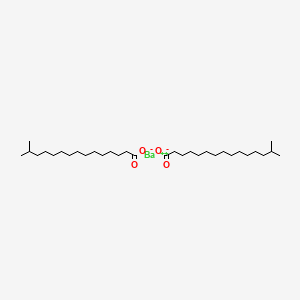
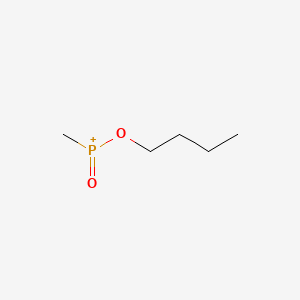
![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)
